

Unraveling the Molecular Architecture of Cyclosporin A-13C2,d4: A Technical Guide

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Compound of Interest

Compound Name: Cyclosporin A-13C2,d4 (Major)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure of the isotopically labeled immunosuppressant Cyclosporin A-13C2,d4. This document details its chemical properties, the methodologies used for its structural elucidation, and its mechanism of action, offering valuable insights for researchers in drug development and immunology.

Core Molecular Structure and Isotopic Labeling

Cyclosporin A is a cyclic undecapeptide with the chemical formula $C_{62}H_{111}N_{11}O_{12}$. The isotopically labeled variant, Cyclosporin A-13C2,d4, possesses a molecular formula of $C_{60}^{13}C_2H_{107}D_4N_{11}O_{12}$.^{[1][2][3]} This specific labeling, involving the incorporation of two Carbon-13 atoms and four deuterium atoms, renders it a valuable tool in various analytical and research applications, particularly in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.^{[4][5]}

While the precise positions of the isotopic labels can vary depending on the synthetic route, they are strategically introduced to create a distinct mass shift without significantly altering the molecule's chemical or biological properties.

Table 1: Quantitative Data for Cyclosporin A-13C2,d4

Property	Value
Chemical Formula	$C_{60}^{13}C_2H_{107}D_4N_{11}O_{12}$
Molecular Weight	~1208.62 g/mol
Unlabeled Molecular Formula	$C_{62}H_{111}N_{11}O_{12}$
Unlabeled Molecular Weight	~1202.61 g/mol

Experimental Protocols for Structural Characterization

The structural determination of Cyclosporin A and its isotopologues relies heavily on advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in determining the three-dimensional structure of Cyclosporin A in solution. For isotopically labeled compounds like Cyclosporin A- $^{13}C_2,d_4$, heteronuclear NMR techniques are particularly powerful.

Detailed Protocol for NMR Structural Analysis:

- Sample Preparation:** Dissolve a purified sample of Cyclosporin A- $^{13}C_2,d_4$ in a suitable deuterated solvent (e.g., chloroform- d or acetonitrile- d). The concentration should be optimized for the specific NMR experiment, typically in the millimolar range.
- Data Acquisition:** Acquire a suite of one-dimensional (1H , ^{13}C) and two-dimensional (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer. The ^{13}C -labeling in Cyclosporin A- $^{13}C_2,d_4$ will be particularly beneficial for ^{13}C -edited and heteronuclear correlation experiments.
- Resonance Assignment:** Utilize the suite of 2D NMR spectra to assign the chemical shifts of all protons and carbons in the molecule. The through-bond correlation experiments (COSY, TOCSY, HSQC, HMBC) are used to establish connectivities within and between amino acid residues.

- **Structural Restraint Generation:** Use the Nuclear Overhauser Effect (NOE) data from NOESY spectra to derive inter-proton distance restraints. NOEs are observed between protons that are close in space ($< 5 \text{ \AA}$), providing crucial information about the molecule's conformation.
- **Structure Calculation:** Employ computational methods, such as distance geometry or restrained molecular dynamics, to generate a family of 3D structures that are consistent with the experimental NMR restraints.
- **Structure Validation:** Assess the quality of the calculated structures using various validation tools to check for consistency with the experimental data and known stereochemical principles.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight and elemental composition of Cyclosporin A-13C₂,d₄ and for its quantification in biological matrices.

Detailed Protocol for LC-MS/MS Analysis:

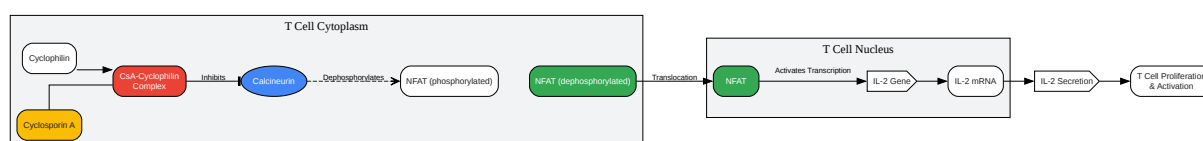
- **Sample Preparation:** For quantification in biological samples (e.g., whole blood), perform a protein precipitation step using a solvent like acetonitrile, which may contain an internal standard.
- **Chromatographic Separation:** Employ liquid chromatography (LC) to separate Cyclosporin A-13C₂,d₄ from other components in the sample. A C18 or a similar reversed-phase column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing additives like formic acid or ammonium acetate to improve ionization.
- **Ionization:** Utilize electrospray ionization (ESI) in positive ion mode to generate protonated or ammoniated molecular ions of the analyte.
- **Mass Analysis:** In a tandem mass spectrometer (MS/MS), select the precursor ion of Cyclosporin A-13C₂,d₄ (e.g., $[M+H]^+$ or $[M+NH_4]^+$) in the first mass analyzer.

- Fragmentation: Subject the selected precursor ion to collision-induced dissociation (CID) in a collision cell to generate characteristic product ions.
- Detection: Monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM) in the second mass analyzer for highly selective and sensitive quantification.

Mechanism of Action: Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-mediated activation of T cells. The core of its mechanism involves the formation of a complex with an intracellular receptor, cyclophilin, which then binds to and inhibits the phosphatase activity of calcineurin.

This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). The reduction in IL-2 production leads to a decrease in T cell proliferation and activation, thereby suppressing the immune response.

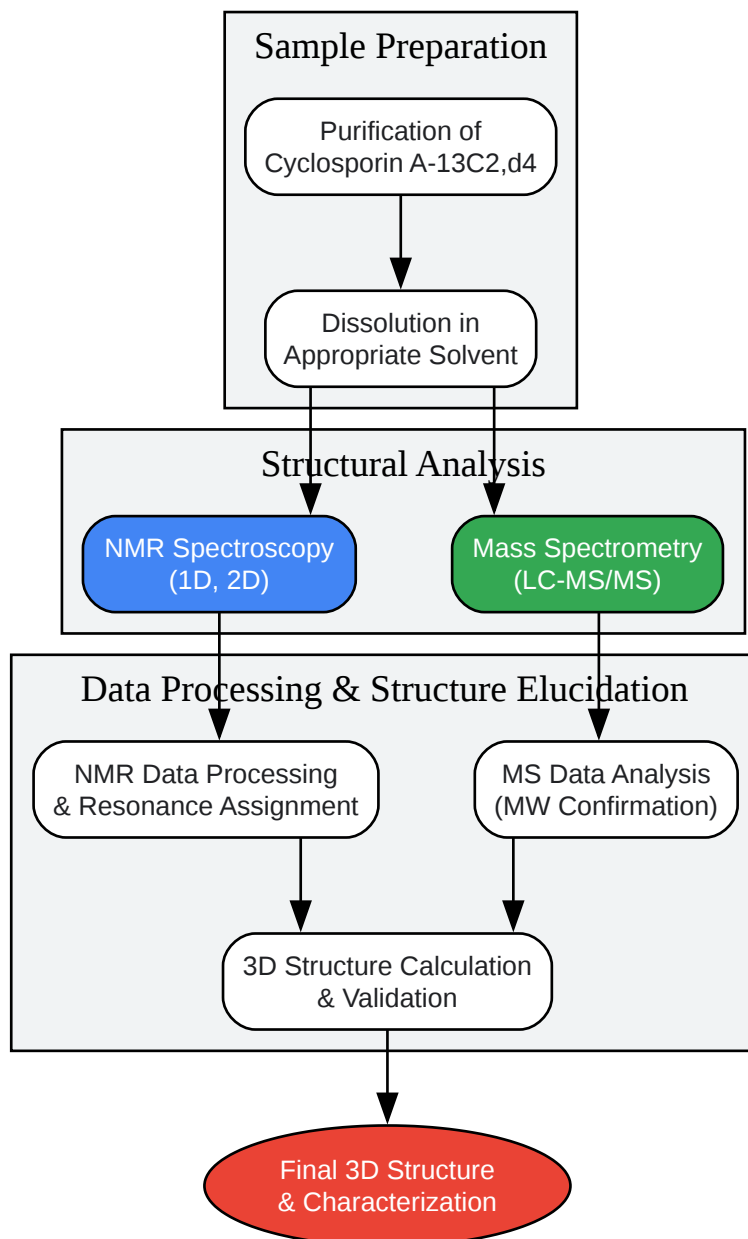


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Caption: Signaling pathway of Cyclosporin A in a T cell.

Experimental Workflow for Structural Analysis

The following diagram outlines a typical workflow for the comprehensive structural analysis of Cyclosporin A-13C2,d4.



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